molecular formula C14H12O3 B14335867 2-Methoxy-3-(prop-2-en-1-yl)naphthalene-1,4-dione CAS No. 104202-35-9

2-Methoxy-3-(prop-2-en-1-yl)naphthalene-1,4-dione

Cat. No.: B14335867
CAS No.: 104202-35-9
M. Wt: 228.24 g/mol
InChI Key: HLJNBQNGGQSYLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Allyl-3-methoxy-1,4-naphthoquinone is a derivative of 1,4-naphthoquinone, a class of organic compounds known for their diverse biological activities. This compound is characterized by the presence of an allyl group at the second position and a methoxy group at the third position on the naphthoquinone core. Naphthoquinones are widely studied for their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Allyl-3-methoxy-1,4-naphthoquinone typically involves the alkylation of 2-methoxy-1,4-naphthoquinone with an allyl halide. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like acetone or dimethylformamide. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of 2-Allyl-3-methoxy-1,4-naphthoquinone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Allyl-3-methoxy-1,4-naphthoquinone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 2-Allyl-3-methoxy-1,4-naphthoquinone can yield 2-Allyl-3-methoxy-1,4-benzoquinone, while reduction can produce 2-Allyl-3-methoxy-1,4-dihydroxybenzene .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Allyl-3-methoxy-1,4-naphthoquinone involves the generation of reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress leads to the disruption of cellular processes and ultimately cell death. The compound targets various molecular pathways, including the mitochondrial pathway, leading to apoptosis. Additionally, it can inhibit the activity of certain enzymes involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-1,4-naphthoquinone: Lacks the allyl group but shares similar biological activities.

    2-Allyl-1,4-naphthoquinone: Lacks the methoxy group but exhibits comparable chemical reactivity.

    Juglone (5-Hydroxy-1,4-naphthoquinone): A natural naphthoquinone with potent biological activities.

Uniqueness

2-Allyl-3-methoxy-1,4-naphthoquinone is unique due to the presence of both allyl and methoxy groups, which confer distinct chemical and biological properties. The combination of these functional groups enhances its reactivity and potential therapeutic applications compared to its analogs .

Properties

CAS No.

104202-35-9

Molecular Formula

C14H12O3

Molecular Weight

228.24 g/mol

IUPAC Name

2-methoxy-3-prop-2-enylnaphthalene-1,4-dione

InChI

InChI=1S/C14H12O3/c1-3-6-11-12(15)9-7-4-5-8-10(9)13(16)14(11)17-2/h3-5,7-8H,1,6H2,2H3

InChI Key

HLJNBQNGGQSYLT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.